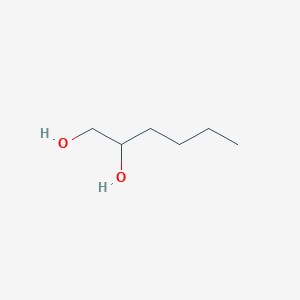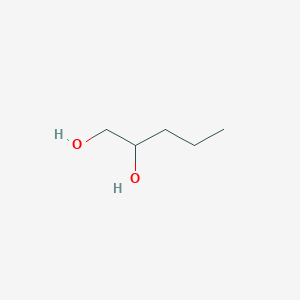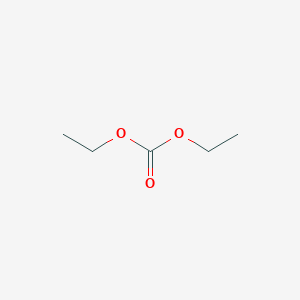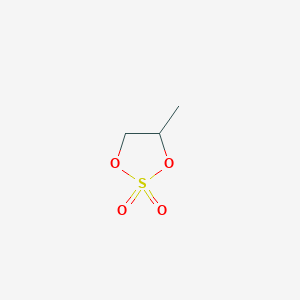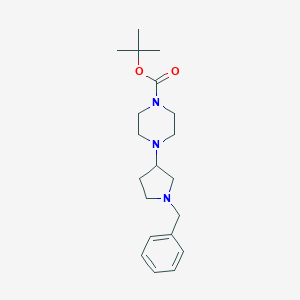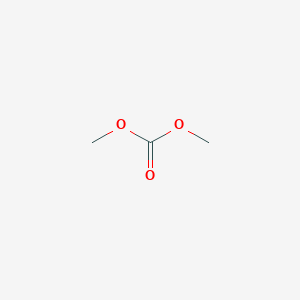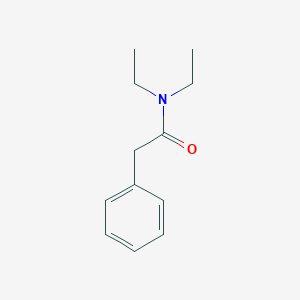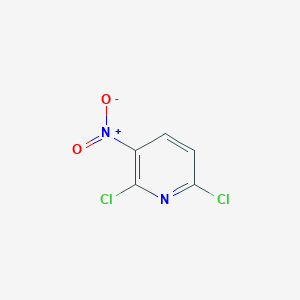![molecular formula C8H17ClO4 B041918 2-[2-[2-(2-クロロエトキシ)エトキシ]エトキシ]エタノール CAS No. 5197-66-0](/img/structure/B41918.png)
2-[2-[2-(2-クロロエトキシ)エトキシ]エトキシ]エタノール
概要
説明
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol is a chemical compound with the molecular formula C₆H₁₃ClO₃. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry. This compound is a clear, slightly yellow liquid that is soluble in water and some organic solvents .
科学的研究の応用
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the preparation of ethylene glycol-based amino acids and polymers for DNA detection.
Medicine: It is involved in the synthesis of pharmaceutical compounds, including modified oligonucleotides.
Industry: It is used as a solvent and in the production of various industrial chemicals.
作用機序
Target of Action
It’s known to be used as an organic building block in the synthesis of various pharmaceutical compounds .
Mode of Action
It’s primarily used as a solvent and intermediate in organic synthesis reactions . It’s involved in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end .
Biochemical Pathways
Its role in the synthesis of modified oligonucleotides suggests it may influence pathways related to nucleic acid processing .
Pharmacokinetics
Its physical properties such as boiling point (117-120°c at 5mm hg), density (116 g/mL at 25°C), and solubility in chloroform and methanol can influence its bioavailability.
Result of Action
Its use in the synthesis of modified oligonucleotides suggests it may have a role in influencing genetic material .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol. It’s stable under normal conditions but can react with strong oxidizing agents . It should be stored in a dry, cool, and well-ventilated place . Its action may also be influenced by the solvent used, given its solubility in chloroform and methanol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol typically involves the reaction of ethanol with 2-chloroethanol to form 2-chloroethoxyethanol. This intermediate is then reacted with additional ethanol to produce the final compound .
Industrial Production Methods
In industrial settings, the production of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate catalysts to facilitate the reactions .
化学反応の分析
Types of Reactions
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler alcohols
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution Reactions: Products include various ethers and esters.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include simpler alcohols
類似化合物との比較
Similar Compounds
2-(2-Chloroethoxy)ethanol: A simpler compound with similar reactivity but fewer ethoxy groups.
Diethylene glycol monochlorohydrin: Another related compound used in similar applications.
Uniqueness
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol is unique due to its extended ethoxy chain, which provides additional flexibility and reactivity in chemical synthesis. This makes it particularly useful in the preparation of complex molecules and polymers .
特性
IUPAC Name |
2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYSKYJOWFLWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199937 | |
| Record name | Tetraethylene glycol monochlorohydrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5197-66-0 | |
| Record name | 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5197-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethylene glycol monochlorohydrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethylene glycol monochlorohydrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-[2-(2-chloroethoxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

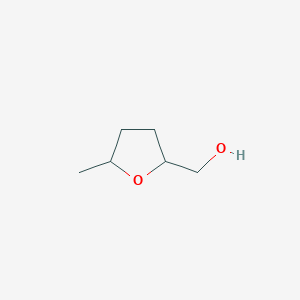
![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)
